Inosine, 2-fluoro-
Overview
Description
“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .
Synthesis Analysis
The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .
Molecular Structure Analysis
The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
Chemical Reactions Analysis
Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
Scientific Research Applications
Liposomal Formulation for Enhancing Chemotherapy Efficacy
Inosine, specifically in the form of 2′-deoxyinosine (d-Ino), has been used to develop a stealth liposome formulation. This formulation acts as a modulator for 5-fluorouracil, a chemotherapy drug, enhancing its efficacy against resistant cancer cells and demonstrating significant tumor reduction in mice models (Fanciullino et al., 2005).
Antiviral Activities
2-Fluoro- derivatives of inosine have shown remarkable activity in the treatment of various malignant lymphoproliferative disorders. These compounds, like 2-Fluoro-ara-AMP (fludarabine), exhibit structural similarity to adenosine and interact with adenosine deaminase, an enzyme crucial in regulating adenosine levels and purine metabolism (Tallman & Hakimian, 1995).
Neuroprotection and Regeneration
Inosine has demonstrated protective effects against cerebral ischemia. When administered before the induction of ischemia, it was found to reduce brain injury and enhance recovery in rat models. This suggests a potential role in protecting against ischemic brain injuries (Shen et al., 2005).
Immunomodulation
Inosine pranobex, a synthetic compound including inosine, has exhibited immunomodulating effects, potentially useful in treating various viral infections and autoimmune diseases. It acts by modulating T-lymphocyte and natural killer cell functions, showing potential benefits in diseases with abnormal lymphocyte proliferation (Campoli-Richards et al., 1986).
Enhancement of Antiviral Drug Stability
2'-Fluoro derivatives of inosine have been studied for their stability under acidic conditions, enhancing the oral administration of antiviral drugs. These compounds have shown potential in protecting cells from HIV, with improved stability compared to non-fluorinated analogs (Marquez et al., 1990).
Aquaculture and Nutritional Applications
In the field of aquaculture, inosine and its derivatives have been researched for their potential as functional nutrients. Studies have shown that dietary supplementation with inosine can improve growth performance, immune responses, and stress resistance in aquatic species like red sea bream (Hossain et al., 2016).
Synthesis of Fluorinated Analogs for Research
The synthesis and study of fluorinated analogs of inosine, like 2-Fluoro-2-deoxy-Ins(1,4,5)P3, have been undertaken to explore their potential applications in various biochemical and pharmacological research areas (Marecek & Prestwich, 1989).
Therapeutic Potential in Viral Infections
2'-Fluoro-5-iodoarabinosylcytosine, derived from inosine, has shown potent antiviral activity, particularly in immunosuppressed individuals with herpes zoster, providing a new direction for antiviral therapy (Leyland-Jones et al., 1986).
Future Directions
The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440479 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine, 2-fluoro- | |
CAS RN |
13276-42-1 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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